molecular formula C10H12Cl2N2O B8482315 1-(2,6-Dichloropyridin-4-yl)piperidin-4-ol

1-(2,6-Dichloropyridin-4-yl)piperidin-4-ol

Cat. No. B8482315
M. Wt: 247.12 g/mol
InChI Key: FYRPFWLGSWLOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622486B2

Procedure details

A solution of piperdine-4-ol (1.2 g, 12.0 mmol) in isopropylalcohol (30 mL) was prepared and 1N NaOH (8 mL) was added with stirring. After stirring 15 min at room temperature, 2,4,6-trichloropyridine (2.0 g, 10.0 mmol) was added, and the resulting reaction mixture was heated at 60° C. for 10 hours. After this time, water was added to the reaction mixture (100 mL), and the product was extracted with ethyl acetate (200 mL×3). The organic extract was washed with brine solution followed by water, after which the organic layer was dried over using sodium sulphate and concentrated under vacuum. The resulting product was purified by column chromatography using 230-400 mesh silica gel, eluted with 30:70 ethyl acetate:petroleum ether, to afford the desired compound as light yellow solid (1 g, yield 37%).
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[Cl:3][C:4]1[CH:9]=[C:8](Cl)[CH:7]=[C:6]([Cl:11])[N:5]=1.O>C(O)(C)C>[NH:5]1[CH2:6][CH2:7][CH:8]([OH:1])[CH2:9][CH2:4]1.[Cl:3][C:4]1[CH:9]=[C:8]([N:5]2[CH2:6][CH2:7][CH:8]([OH:1])[CH2:9][CH2:4]2)[CH:7]=[C:6]([Cl:11])[N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
mixture
Quantity
100 mL
Type
reactant
Smiles
Step Five
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring 15 min at room temperature
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate (200 mL×3)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine solution
CUSTOM
Type
CUSTOM
Details
after which the organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting product was purified by column chromatography
WASH
Type
WASH
Details
eluted with 30:70 ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12 mmol
AMOUNT: MASS 1.2 g
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)N1CCC(CC1)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07622486B2

Procedure details

A solution of piperdine-4-ol (1.2 g, 12.0 mmol) in isopropylalcohol (30 mL) was prepared and 1N NaOH (8 mL) was added with stirring. After stirring 15 min at room temperature, 2,4,6-trichloropyridine (2.0 g, 10.0 mmol) was added, and the resulting reaction mixture was heated at 60° C. for 10 hours. After this time, water was added to the reaction mixture (100 mL), and the product was extracted with ethyl acetate (200 mL×3). The organic extract was washed with brine solution followed by water, after which the organic layer was dried over using sodium sulphate and concentrated under vacuum. The resulting product was purified by column chromatography using 230-400 mesh silica gel, eluted with 30:70 ethyl acetate:petroleum ether, to afford the desired compound as light yellow solid (1 g, yield 37%).
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[Cl:3][C:4]1[CH:9]=[C:8](Cl)[CH:7]=[C:6]([Cl:11])[N:5]=1.O>C(O)(C)C>[NH:5]1[CH2:6][CH2:7][CH:8]([OH:1])[CH2:9][CH2:4]1.[Cl:3][C:4]1[CH:9]=[C:8]([N:5]2[CH2:6][CH2:7][CH:8]([OH:1])[CH2:9][CH2:4]2)[CH:7]=[C:6]([Cl:11])[N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
mixture
Quantity
100 mL
Type
reactant
Smiles
Step Five
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring 15 min at room temperature
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate (200 mL×3)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine solution
CUSTOM
Type
CUSTOM
Details
after which the organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting product was purified by column chromatography
WASH
Type
WASH
Details
eluted with 30:70 ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12 mmol
AMOUNT: MASS 1.2 g
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)N1CCC(CC1)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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